molecular formula C8H5FN2O B12974336 2-Cyano-4-fluorobenzamide

2-Cyano-4-fluorobenzamide

Cat. No.: B12974336
M. Wt: 164.14 g/mol
InChI Key: IHSMCLKDTSBSQO-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzamide is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzamide, where the benzene ring is substituted with a cyano group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Cyano-4-fluorobenzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with carbonyldiimidazole in acetonitrile, followed by the addition of aqueous ammonium hydroxide solution . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution: Substituted benzamides with different functional groups.

    Reduction: 2-Amino-4-fluorobenzamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-Cyano-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-chlorobenzamide
  • 2-Cyano-4-bromobenzamide
  • 2-Cyano-4-methylbenzamide

Uniqueness

Compared to its analogs, 2-Cyano-4-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

2-cyano-4-fluorobenzamide

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H2,11,12)

InChI Key

IHSMCLKDTSBSQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)N

Origin of Product

United States

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